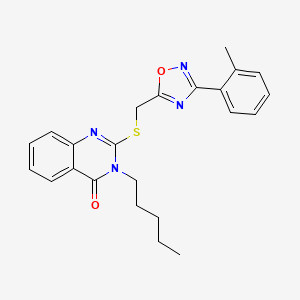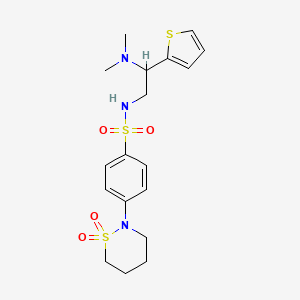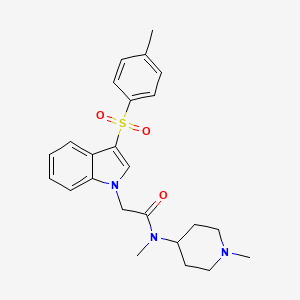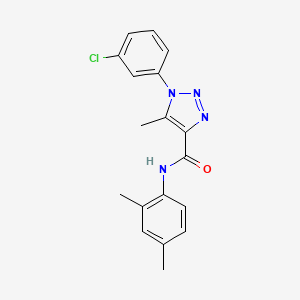![molecular formula C13H20N2OS2 B2791070 2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 851409-82-0](/img/structure/B2791070.png)
2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones, such as the compound , can be synthesized by heating thiophene-2-carboxamides in formic acid . This process yields excellent results, with yields ranging from 80-98% . The reaction involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Chemical Reactions Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . Other synthetic methods involve the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Aplicaciones Científicas De Investigación
2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Another significant application of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Studies have also suggested that this compound may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is its potent cytotoxicity against cancer cells. This compound has also been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the limitations of this compound include its low solubility in water, which may affect its bioavailability in vivo. This compound also needs to be further studied for its potential side effects and toxicity in vivo.
Direcciones Futuras
There are several future directions for the research of 2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. One potential direction is to investigate the use of this compound in combination with other chemotherapeutic agents to enhance its cytotoxic effects. Another direction is to study the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further research is needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its potent cytotoxicity against cancer cells and neuroprotective effects make it a promising candidate for cancer therapy and the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity in vivo.
Métodos De Síntesis
2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-mercaptothiophene-3-carboxylic acid with ethyl acetoacetate, followed by the reaction of the resulting intermediate with butylamine and formaldehyde. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
2-butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-4-6-7-17-13-14-10-8-9(3)18-11(10)12(16)15(13)5-2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDSILDCDBILRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1CC)SC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2790990.png)
![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2790992.png)


![3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2790995.png)
![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791001.png)

![methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2791009.png)